(Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime
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Overview
Description
(Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound is derived from indanone, a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The “Z” configuration indicates the specific geometric isomerism around the oxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime typically involves the reaction of 2,3-dihydro-1H-inden-1-one with methoxyamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, alter cellular signaling pathways, and induce apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indanone: The parent compound from which (Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime is derived.
Indazole: A structurally similar compound with a nitrogen atom in the ring, known for its biological activities.
Imidazole: Another heterocyclic compound with nitrogen atoms, widely used in pharmaceuticals.
Uniqueness
This compound is unique due to its specific geometric configuration and the presence of the oxime group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-methoxy-2,3-dihydroinden-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-11-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEJJACMRHNNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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